

# Structural Elucidation of Dicethiamine and Its Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: **Dicethiamine**

Cat. No.: **B1236262**

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## Introduction

**Dicethiamine** (also known as Dicetamin) is a derivative of thiamine (Vitamin B1) that has been explored for its potential therapeutic benefits, including anti-fatigue effects.<sup>[1]</sup> Its structural modifications from the parent thiamine molecule are intended to enhance its bioavailability and tissue distribution. A thorough understanding of its chemical structure and that of its derivatives is paramount for drug development, quality control, and mechanistic studies. This technical guide provides an in-depth overview of the structural elucidation of **Dicethiamine**, compiling available spectroscopic data and outlining the key experimental protocols for its characterization.

## Physicochemical Properties

**Dicethiamine** hydrochloride is a white crystalline substance. Key physicochemical data are summarized in the table below. There appears to be a discrepancy in the reported molecular formula in publicly available databases, with some sources citing C<sub>18</sub>H<sub>27</sub>CIN<sub>4</sub>O<sub>6</sub>S and others C<sub>20</sub>H<sub>26</sub>CIN<sub>2</sub>OS. The data presented here is based on the most consistent and detailed spectral information available.

Property	Value	Reference
Molecular Formula	C18H27ClN4O6S	<a href="#">[2]</a>
Molecular Weight	462.95 g/mol	<a href="#">[2]</a>
Melting Point	121-123 °C	
CAS Number	616-96-6	<a href="#">[2]</a>
Synonyms	Dicethiamine, Cetotiamine Hydrochloride	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Spectroscopic Data for Structural Elucidation

The structural confirmation of **Dicethiamine** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

### **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy**

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The following table summarizes the <sup>1</sup>H NMR spectral data for **Dicethiamine** hydrochloride.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.509	s	1H	Pyrimidine-H
7.935	s	1H	Thiazole-H
4.75	s	2H	Methylene bridge (-CH <sub>2</sub> -)
4.293	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
4.198	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
4.175	t	2H	-S-C-CH <sub>2</sub> -
2.840	t	2H	-CH <sub>2</sub> -O-
2.700	s	3H	Pyrimidine-CH <sub>3</sub>
2.251	s	3H	Thiazole-CH <sub>3</sub>
1.297	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
1.273	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>,

Frequency: 400 MHz.

Data adapted from

ChemicalBook.[\[2\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For **Dicethiamine** hydrochloride, the mass of the molecular ion has been reported.

Ion	m/z
[M] <sup>+</sup>	426

Data adapted from ChemicalBook.[\[2\]](#)

## Infrared (IR) Spectroscopy

Infrared spectroscopy helps to identify the functional groups present in a molecule. While specific IR spectra for **Dicethiamine** are not readily available in public literature, the characteristic absorption bands for thiamine and its derivatives provide a reference for the expected peaks.

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3400	-NH <sub>2</sub> stretch (pyrimidine ring)
~3250	-OH stretch (if present)
~2960	C-H stretch (aliphatic)
~1660	C=N stretch (pyrimidine ring)
~1600	C=C stretch (aromatic)
~1045	C-O stretch

Data based on general spectra of thiamine hydrochloride.[\[5\]](#)[\[6\]](#)

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Thiamine and its derivatives typically exhibit characteristic absorption maxima in the UV region.

λ <sub>max</sub> (nm)	Solvent
~235-245	Acidic/Aqueous

Data based on general spectra of thiamine and its derivatives.[\[7\]](#)

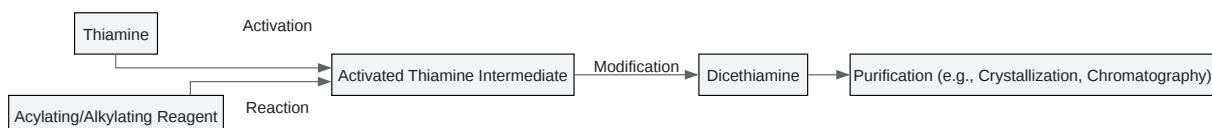
## Experimental Protocols

Detailed experimental protocols for the synthesis and structural elucidation of **Dicethiamine** are not widely published. The following sections provide generalized methodologies based on

standard practices for thiamine derivatives.

## Synthesis of Dicethiamine

A plausible synthetic route for **Dicethiamine** would involve the modification of the thiamine molecule. A generalized workflow is depicted below.



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A generalized synthetic workflow for **Dicethiamine**.

Protocol: The synthesis would likely involve the reaction of thiamine hydrochloride with an appropriate acylating or alkylating agent under controlled pH and temperature conditions to introduce the desired functional groups. The crude product would then be purified using techniques such as recrystallization or column chromatography.

## Sample Preparation for Spectroscopic Analysis

For NMR Spectroscopy:

- Dissolve approximately 5-10 mg of the purified **Dicethiamine** hydrochloride in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

For Mass Spectrometry:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

- Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
- Acquire the mass spectrum in positive ion mode using an appropriate ionization technique such as electrospray ionization (ESI).

For IR Spectroscopy:

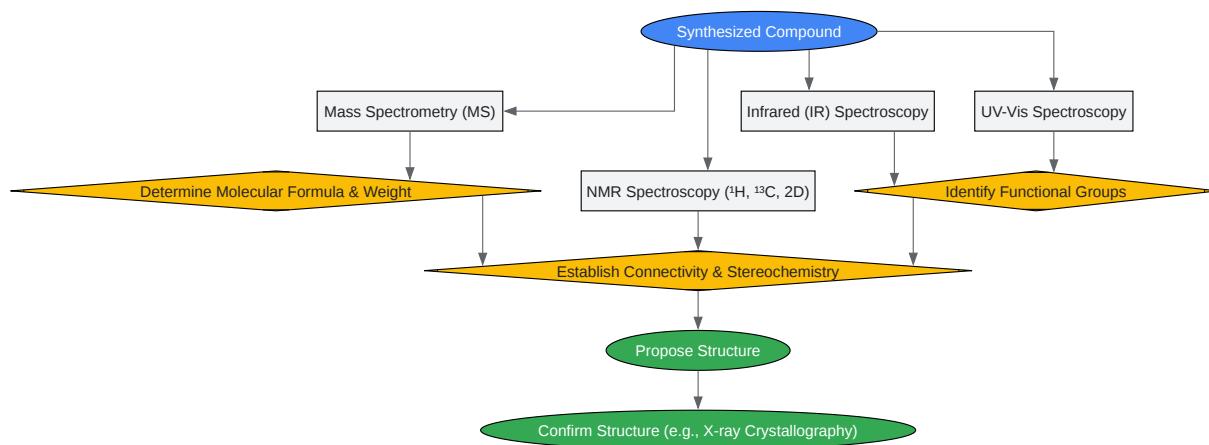
- Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
- Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

For UV-Vis Spectroscopy:

- Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., water, methanol, or ethanol).
- Record the UV-Vis spectrum over a range of 200-800 nm using a spectrophotometer.

## Structural Elucidation Workflow

The process of elucidating the structure of **Dicethiamine** or its novel derivatives follows a logical progression of analytical techniques.



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